![molecular formula C22H26N4O5S B2387141 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-13-2](/img/structure/B2387141.png)
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C17H24N4O5S . It is used in diverse scientific research due to its unique properties. It is suitable for applications ranging from drug development to material science.
Synthesis Analysis
The synthesis of “4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” and similar compounds involves the use of sulfonamide and benzamide pharmacophores . These pharmacophores are integral features of a variety of natural products and medicinal agents .Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : A study by Aghekyan et al. (2020) focused on the synthesis of 1,3,4-oxadiazoles, including those with a 4-methoxyphenyl group. These compounds showed potential antibacterial activity, highlighting their relevance in developing new antimicrobial agents (Aghekyan et al., 2020).
Crystal Structure and Biological Studies : Research by Karanth et al. (2019) involved the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. They conducted in vitro biological activities (antioxidant and antibacterial) against Staphylococcus aureus, indicating the potential for therapeutic applications (Karanth et al., 2019).
Hirshfeld Surface Analysis and DFT Calculations : Kumara et al. (2017) synthesized new 1,3,4-oxadiazol-2-yl piperazine derivatives and conducted Hirshfeld surface analysis and DFT calculations. This study contributed to understanding the molecular interactions and potential reactivity of these compounds (Kumara et al., 2017).
Corrosion Inhibition Properties : Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. This research is significant for industrial applications, particularly in corrosion prevention (Ammal et al., 2018).
Thermodynamic Properties in Corrosion Inhibition : A study by Bouklah et al. (2006) investigated the thermodynamic properties of 1,3,4-oxadiazole as a corrosion inhibitor, providing insights into its effectiveness and mechanism of action in protecting metals (Bouklah et al., 2006).
Antimicrobial Activity of Heterocyclic Compounds : Sarvaiya et al. (2019) synthesized and evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed with heterocyclic compounds. Their research contributes to the development of new antimicrobial agents (Sarvaiya et al., 2019).
Quantitative Determination in Cosmetics : Nyeborg et al. (2010) validated a method for determining UV-filters in cosmetics, including those related to 1,3,4-oxadiazole derivatives. This is significant for quality control in cosmetic products (Nyeborg et al., 2010).
Anticancer Evaluation : Salahuddin et al. (2014) conducted a study on the synthesis and in vitro anticancer evaluation of 1,3,4-oxadiazole derivatives, indicating the potential use of these compounds in cancer treatment (Salahuddin et al., 2014).
Direcciones Futuras
The future directions for research on “4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” and similar compounds could involve further exploration of their biological activities. Given their broad spectrum of pharmacological activities, these compounds could be significant in the development of new drugs .
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-4-6-15-26(5-2)32(28,29)19-13-9-16(10-14-19)20(27)23-22-25-24-21(31-22)17-7-11-18(30-3)12-8-17/h7-14H,4-6,15H2,1-3H3,(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEZKHRHKDGUDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.